

PSB-0739 supplier and purchasing information

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Compound of Interest		
Compound Name:	PSB-0739	
Cat. No.:	B10772090	Get Quote

PSB-0739: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **PSB-0739**, a potent and selective antagonist of the P2Y12 receptor. This document outlines its procurement, key technical data, mechanism of action, and detailed experimental protocols for its characterization.

Supplier and Purchasing Information

PSB-0739 is available from several reputable suppliers of research chemicals. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.



Supplier	Website	Notes
Tocris Bioscience	INVALID-LINK	A well-established supplier of high-purity life science reagents.
MedchemExpress	INVALID-LINK	Offers a wide range of bioactive small molecules for research.
Probechem Biochemicals	INVALID-LINK	Specializes in chemical probes and inhibitors for life science research.
R&D Systems	INVALID-LINK	A brand of Bio-Techne, offering a broad portfolio of research reagents.
AbMole BioScience	INVALID-LINK	A global supplier of chemical and biological research products.
Biosynth	INVALID-LINK	Provides a range of chemical and biological products for research and diagnostics.
Fisher Scientific	INVALID-LINK	A major distributor of scientific products, including those from Tocris Bioscience.

Technical Data

A summary of the key physicochemical and pharmacological properties of **PSB-0739** is provided below.



Property	Value	Reference
Chemical Name	1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt	[1]
Molecular Formula	C26H17N3Na2O8S2	[1]
Molecular Weight	609.54 g/mol	[1]
CAS Number	1052087-90-7	[1]
Purity	≥95% (typically assessed by HPLC)	[1]
Solubility	Soluble in water (up to 25 mM)	[1]
Storage	Store at room temperature, desiccated. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.	[2]
Mechanism of Action	Competitive antagonist of the P2Y12 receptor.	[2][3]
Ki	24.9 nM for the human P2Y12 receptor	[2][3]
pA ₂	9.8 for the human P2Y12 receptor	[2][3]

Mechanism of Action and Signaling Pathway

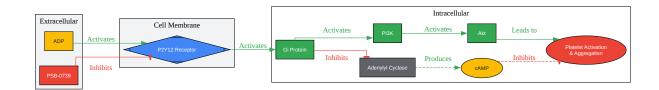
PSB-0739 is a non-nucleotide competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gi alpha subunit. The binding of the endogenous agonist, adenosine diphosphate (ADP), to the P2Y12 receptor initiates a signaling cascade that is crucial for platelet activation and aggregation. **PSB-0739** blocks this process by preventing ADP from binding to the receptor.



The downstream signaling of the P2Y12 receptor involves several key steps:

- Inhibition of Adenylyl Cyclase: Upon activation, the Gi alpha subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]
- PI3K/Akt Pathway Activation: The βy subunits of the G protein activate the Phosphoinositide 3-kinase (PI3K) pathway. This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).
- Platelet Aggregation: The culmination of these signaling events is the activation of the glycoprotein IIb/IIIa receptors on the platelet surface, leading to fibrinogen binding and subsequent platelet aggregation.

By inhibiting the initial step of ADP binding, **PSB-0739** effectively blocks this entire signaling cascade, thereby preventing platelet activation and aggregation.



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P2Y12 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of **PSB-0739**.

Platelet Aggregation Assay



This assay measures the ability of **PSB-0739** to inhibit ADP-induced platelet aggregation in vitro.

Materials:

- Freshly drawn human blood in 3.2% sodium citrate tubes.
- PSB-0739 stock solution (e.g., 10 mM in water).
- Adenosine diphosphate (ADP) stock solution (e.g., 1 mM in saline).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Light transmission aggregometer.

Procedure:

- Preparation of PRP and PPP:
 - Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Transfer the PRP to a new tube.
 - Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
- Assay Setup:
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Add PRP to the aggregometer cuvettes and allow to equilibrate at 37°C with stirring.
- Inhibition with PSB-0739:
 - Add various concentrations of PSB-0739 (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control to the PRP and incubate for 5 minutes.
- Induction of Aggregation:
 - Add a submaximal concentration of ADP (e.g., 5-10 μM) to induce platelet aggregation.

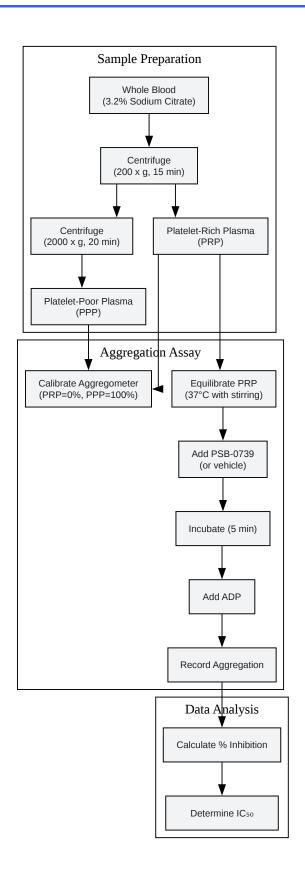






- Data Analysis:
 - Record the change in light transmission over time.
 - Calculate the percentage of inhibition of aggregation for each concentration of PSB-0739 compared to the vehicle control.
 - Determine the IC50 value of PSB-0739.





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Platelet Aggregation Assay Workflow



Calcium Mobilization Assay

This assay measures the ability of **PSB-0739** to block the ADP-induced increase in intracellular calcium concentration in platelets or cell lines expressing the P2Y12 receptor.

Materials:

- Isolated human platelets or a suitable cell line (e.g., CHO-K1) stably expressing the human P2Y12 receptor.
- PSB-0739 stock solution.
- ADP stock solution.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Cell Preparation and Dye Loading:
 - For adherent cells, seed them in a 96-well black-walled, clear-bottom plate and grow to confluence.
 - For suspension cells (like platelets), adjust the cell density as required.
 - $\circ\,$ Prepare a loading buffer containing the calcium dye (e.g., 2 μM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
 - Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells with HBSS to remove excess dye.
- Assay Performance:



- Place the plate in the fluorescence plate reader and allow it to equilibrate.
- Add various concentrations of PSB-0739 or vehicle to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
- Measure the baseline fluorescence.
- Inject ADP to a final concentration that elicits a submaximal response.
- Immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence (peak fluorescence baseline fluorescence) for each well.
 - Normalize the data to the response of the vehicle control.
 - Determine the IC50 value of PSB-0739.

Adenylyl Cyclase Activity Assay

This assay determines the effect of **PSB-0739** on the ADP-mediated inhibition of adenylyl cyclase activity.

Materials:

- Platelet membranes or membranes from cells expressing the P2Y12 receptor.
- PSB-0739 stock solution.
- ADP stock solution.
- Forskolin (an adenylyl cyclase activator).
- ATP.
- cAMP standard.



• cAMP enzyme immunoassay (EIA) kit or other method for cAMP quantification.

Procedure:

- Assay Setup:
 - In a reaction tube, combine the cell membranes, PSB-0739 or vehicle, and ADP.
 - Pre-incubate for 10 minutes at 30°C.
- Enzyme Reaction:
 - Initiate the reaction by adding a mixture of ATP and Forskolin.
 - Incubate for 10-15 minutes at 30°C.
 - Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 3-5 minutes.
- cAMP Quantification:
 - Centrifuge the tubes to pellet the precipitated protein.
 - Measure the cAMP concentration in the supernatant using a cAMP EIA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the amount of cAMP produced in each sample.
 - Determine the percentage of inhibition of the forskolin-stimulated adenylyl cyclase activity by ADP in the presence and absence of PSB-0739.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the effect of **PSB-0739** on the downstream signaling of the P2Y12 receptor by measuring the phosphorylation of Akt.

Materials:



- Isolated human platelets or a suitable cell line.
- PSB-0739 stock solution.
- ADP stock solution.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.
- HRP-conjugated secondary antibody.
- SDS-PAGE gels and blotting equipment.
- Chemiluminescent substrate.
- · Imaging system.

Procedure:

- Cell Treatment and Lysis:
 - Treat platelets or cells with PSB-0739 or vehicle for a specified time.
 - Stimulate the cells with ADP for a short period (e.g., 5-10 minutes).
 - Lyse the cells with ice-cold lysis buffer.
 - Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Antibody Incubation:



- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total Akt as a loading control.
 - Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Conclusion

PSB-0739 is a valuable research tool for studying the P2Y12 receptor's role in health and disease. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize its pharmacological properties and investigate its effects on P2Y12-mediated signaling pathways. As with any research compound, it is imperative to source **PSB-0739** from a reputable supplier and to perform appropriate validation experiments.

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References

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